molecular formula C9H16N2O3 B043011 1-Boc-3-oxopiperazine CAS No. 76003-29-7

1-Boc-3-oxopiperazine

Cat. No.: B043011
CAS No.: 76003-29-7
M. Wt: 200.23 g/mol
InChI Key: FCMLWBBLOASUSO-UHFFFAOYSA-N
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Description

1-Boc-3-oxopiperazine, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Boc-3-oxopiperazine is primarily used in the synthesis of renin inhibitors . Renin is an enzyme that plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

It is known to be a versatile building block for the generation of various complex molecules . It contributes to the exploration of novel compound libraries that mimic peptide structures and functions .

Biochemical Pathways

This compound is also used in the synthesis of isoindoline inhibitors of dipeptidyl peptidases . Dipeptidyl peptidases are enzymes that cleave off amino acids from proteins and play a significant role in various biological processes.

Pharmacokinetics

Its molecular weight of200.23 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Furthermore, it should be kept refrigerated to maintain its stability .

Biological Activity

1-Boc-3-oxopiperazine, also known as tert-butyl 3-oxopiperazine-1-carboxylate, is a chemical compound with the molecular formula C9H16N2O3C_9H_{16}N_2O_3 and a molecular weight of 200.23 g/mol. It is primarily utilized in organic synthesis as a protecting group for amino functionalities, facilitating selective reactions in the development of pharmaceuticals and specialty chemicals .

  • CAS Number : 76003-29-7
  • Molecular Weight : 200.23 g/mol
  • Melting Point : 156-160 °C
  • Solubility : Generally soluble in organic solvents, but specific solubility data is not extensively documented.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as an intermediate in the synthesis of biologically active compounds. Below are key findings from recent research.

Mechanistic Studies

  • Synthesis of Peptidomimetics : A study highlighted the use of this compound in synthesizing peptidomimetics that act as novel HIV capsid modulators. The compound was employed to facilitate nucleophilic substitution reactions, leading to the formation of intermediates that were further modified to yield target compounds with potential antiviral activity .
  • Piperazinone Derivatives : Research into piperazinone derivatives indicated that this compound serves as a crucial building block. It undergoes nucleophilic substitution reactions that allow the introduction of various substituents, enhancing the biological profile of the resulting compounds .

Case Studies

  • Antidepressant Development : In the context of drug development, this compound derivatives have been investigated for their antidepressant properties. For instance, modifications to the piperazine ring structure have shown promise in targeting serotonin receptors, suggesting a pathway for developing multitarget antidepressant agents .
  • Cancer Therapeutics : The compound's derivatives have been evaluated for their potential as cancer therapeutics. The modification of piperazine structures has been linked to improved activity against certain cancer cell lines, indicating that this compound could play a role in developing new anticancer agents .

Data Table

The following table summarizes key attributes and findings related to this compound:

Property/StudyDetails/Findings
Molecular Formula C9H16N2O3C_9H_{16}N_2O_3
Molecular Weight 200.23 g/mol
Melting Point 156-160 °C
Role in Synthesis Protecting group for amino functionalities
Biological Applications Antiviral agents, antidepressants, anticancer drugs
Mechanistic Studies Nucleophilic substitution reactions leading to biologically active intermediates
Notable Case Studies Development of peptidomimetics and antidepressant multitarget agents

Properties

IUPAC Name

tert-butyl 3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMLWBBLOASUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390102
Record name 1-Boc-3-oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76003-29-7
Record name 1-Boc-3-oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-oxopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of piperazine-2-one (1.037 g, 10.4 mmol) in 52 mL of CH2Cl2, was added BOC2O (2.5 g, 11.4 mmol). The reaction became homogeneous after 3 hours when the starting material was completely consumed. The reaction was diluted with CH2Cl2 and the organic layer was washed with water. The solvent was removed in vacuo to yield quantitative amount of product 33 as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.48 (s, 9H), 3.35-3.44 (m, 2H), 3.64 (t, 2H, J=5 Hz), 4.10 (s, 2H), 6.41 (br s, 1H).
Quantity
1.037 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of Example 500A (500 mg, 4.99 mmol) in acetonitrile (25 mL) at room temperature was treated with BOC2O (1198 mg, 5.49 mmol), stirred for 3 hours, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 95:5 ethyl acetate/methanol to provide the desired product.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1198 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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